2,5-Dichloro-3-methoxybenzoic acid
Overview
Description
2,5-Dichloro-3-methoxybenzoic acid is an organochlorine compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, where two chlorine atoms and one methoxy group are substituted at the 2, 5, and 3 positions, respectively. This compound is known for its applications in various fields, including agriculture, where it is used as a herbicide.
Mechanism of Action
Target of Action
2,5-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . It primarily targets broadleaf weeds and brush species . The compound’s primary targets are the plant growth auxins , which play a crucial role in plant growth and development.
Mode of Action
Dicamba mimics plant growth auxins , disrupting the transport systems and interfering with nucleic acid metabolism . This interaction results in uncontrolled and abnormal growth, eventually leading to the death of the targeted weeds .
Biochemical Pathways
The biochemical pathways affected by Dicamba involve the auxin signaling pathway . By mimicking auxins, Dicamba disrupts the normal signaling pathways, leading to abnormal growth patterns. The soil bacterium Pseudomonas maltophilia (strain DI-6) can convert Dicamba to 3,6-dichlorosalicylic acid (3,6-DCSA), which lacks herbicidal activity .
Pharmacokinetics
Dicamba is highly soluble in water and volatile . It is readily absorbed by roots, stems, and foliage of plants, and then translocated to other plant parts . It moves both through xylem and phloem (apoplast and symplast) . These properties impact the bioavailability of Dicamba, allowing it to effectively reach its targets within the plant.
Result of Action
The molecular and cellular effects of Dicamba’s action result in the death of the targeted weeds . By mimicking auxins and disrupting normal growth patterns, Dicamba causes the weeds to grow in an uncontrolled and abnormal manner, which eventually leads to their death .
Action Environment
Dicamba’s action, efficacy, and stability can be influenced by environmental factors. It is volatile and has a low potential to leach to groundwater based on its chemical properties . . Therefore, environmental conditions such as soil type, temperature, and moisture can affect the effectiveness and persistence of Dicamba.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-methoxybenzoic acid typically involves the chlorination of 3-methoxybenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Derivatives with fewer chlorine atoms.
Scientific Research Applications
2,5-Dichloro-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the formulation of herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another organochlorine compound with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
Uniqueness
2,5-Dichloro-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective action on certain plant species makes it a valuable tool in agricultural applications.
Properties
IUPAC Name |
2,5-dichloro-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUIHXRWIGPNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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